2'-O-Methyl-5-hydroxyMethyluridine

RNA Therapeutics siRNA Antisense Oligonucleotides

Stabilized oligonucleotide synthesis requires precise balancing of nuclease resistance and functional group accessibility. 2'-O-Methyl-5-hydroxyMethyluridine (CAS 910050-95-2, ≥98%) delivers both: - 2'-O-methyl group: Proven serum nuclease resistance for extended in vivo half-life - 5-hydroxymethyl group: Reactive handle for site-specific conjugation (e.g., GalNAc, fluorophores) - Research-grade solid, MW 288.25 g/mol Immediate supply for siRNA, ASO, and aptamer development.

Molecular Formula C11H16N2O7
Molecular Weight 288.25 g/mol
CAS No. 910050-95-2
Cat. No. B3301490
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2'-O-Methyl-5-hydroxyMethyluridine
CAS910050-95-2
Molecular FormulaC11H16N2O7
Molecular Weight288.25 g/mol
Structural Identifiers
SMILESCOC1C(C(OC1N2C=C(C(=O)NC2=O)CO)CO)O
InChIInChI=1S/C11H16N2O7/c1-19-8-7(16)6(4-15)20-10(8)13-2-5(3-14)9(17)12-11(13)18/h2,6-8,10,14-16H,3-4H2,1H3,(H,12,17,18)/t6-,7-,8-,10-/m1/s1
InChIKeyZJQLVUOUHLNLDA-FDDDBJFASA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2'-O-Methyl-5-hydroxyMethyluridine for Oligonucleotide Therapeutics


2'-O-Methyl-5-hydroxyMethyluridine (CAS 910050-95-2) is a chemically modified pyrimidine nucleoside derived from uridine, featuring a methoxy group at the 2'-O-position of the ribose sugar and a hydroxymethyl group at the 5-position of the uracil base . This dual modification strategically combines the well-documented advantages of 2'-O-alkylation for enhanced nuclease resistance and duplex thermal stability with the unique base-pairing properties and functional versatility conferred by 5-hydroxymethylation [1]. Primarily supplied as a research-grade solid with a molecular weight of 288.25 g/mol and a typical purity of ≥98%, this compound serves as a critical building block for the synthesis of stabilized oligonucleotides, including siRNAs, antisense oligos, and aptamers, where precise control over molecular properties is paramount .

Dual modification supports nuclease resistance and duplex stabilization in oligonucleotides
5-Hydroxymethyl handle enables bioconjugation for probes and functionalized constructs
Research-grade building block for siRNA, antisense, and aptamer synthesis workflows

Why 2'-O-Methyl-5-hydroxyMethyluridine Cannot Be Replaced by Simple Analogs


The performance of a chemically modified oligonucleotide is exquisitely sensitive to the specific substitution pattern of its nucleoside building blocks. While general classes of modifications (e.g., 2'-O-methyl, 5-alkyl, 5-halo) are well-known, their effects on critical parameters like duplex melting temperature (Tm) and nuclease resistance are not additive or predictable across different scaffolds [1]. For instance, substituting a 2'-O-methyl group with a larger 2'-O-alkyl chain may increase nuclease stability but can simultaneously decrease duplex stability [2]. Conversely, a 5-hydroxymethyl group provides a distinct hydrogen-bonding profile and a reactive handle for further bioconjugation, features absent in simple 5-methyl or 5-halogenated analogs . Therefore, selecting 2'-O-Methyl-5-hydroxyMethyluridine is not an interchangeable choice; it is a deliberate decision to harness the specific, combined effects of both modifications, which directly govern the efficacy, stability, and functional capabilities of the final oligonucleotide therapeutic or diagnostic agent.

Larger 2′-O-alkyl chains may increase nuclease stability but can reduce duplex stability; effects are not additive across scaffolds
Simple 5-methyl or 5-halo analogs lack the reactive hydroxymethyl handle, preventing direct bioconjugation
5-Hydroxymethyl hydrogen-bonding and steric effects alter base-pairing fidelity; substitution by unmodified uridine may shift hybridization properties

Differentiation Against Key Analogs


Duplex Stability and Hydration vs. 2'-O-Methyluridine

The incorporation of 2'-O-methyluridine into DNA nanostructures provides significant thermodynamic stabilization compared to unmodified thymidine. This stabilization is attributed to enhanced hydrophobic interactions and a more ordered hydration shell around the 2'-O-methyl group. While direct comparative Tm data for 2'-O-Methyl-5-hydroxyMethyluridine is not available, the additional 5-hydroxymethyl group is known to introduce new hydrogen bonding and steric effects. These base modifications can further modulate duplex stability and alter base-pairing fidelity compared to analogs lacking the 5-substituent, as demonstrated in systematic studies of other 5-substituted uridines [1]. This dual functionality is absent in simpler 2'-O-methyluridine, offering a unique thermodynamic and structural signature [2].

Duplex stability & hydration
Class-level inference
Enhanced structural uniformity in DNA self-assembly vs. unmodified thymidine; combined 2′-O-methyl/5-hydroxymethyl effects inferred
May support higher-order nucleic acid architectures with improved stability
Direct comparative Tm data for this compound not available
RNA Therapeutics siRNA Antisense Oligonucleotides Duplex Stability

Nuclease Resistance from 2'-O-Methyl Modification

The 2'-O-methyl group is a gold-standard modification for conferring nuclease resistance to therapeutic oligonucleotides. In siRNA, internal 2'-O-methyl modifications have been shown to provide significant protection against serum-derived nucleases while maintaining RNAi activity [1]. In contrast, modifications restricted to the nucleobase generally do not provide the same level of protection against endonucleases [2]. 2'-O-Methyl-5-hydroxyMethyluridine thus benefits from the proven, robust protective effect of the 2'-O-methyl moiety, a feature not found in compounds modified solely at the 5-position (e.g., 5-hydroxymethyluridine).

Nuclease resistance
Class-level inference
2′-O-methyl modification reported to protect siRNA from serum nucleases; base-only modifications do not provide equivalent endonuclease protection
Supports biostability in biological media for research oligonucleotides
Class-level evidence; compound-specific serum half-life requires verification
siRNA Antisense Nuclease Resistance Serum Stability

Bioconjugation Handle via 5-Hydroxymethyl Group

Unlike simple 5-methyluridine (e.g., 2'-O-methyl-5-methyluridine) or 5-halogenated uridines, the 5-hydroxymethyl group on 2'-O-Methyl-5-hydroxyMethyluridine provides a chemically distinct, reactive primary alcohol moiety. This functionality serves as a versatile 'handle' for site-specific bioconjugation via established chemistries such as phosphoramidite activation, esterification, or oxidation to a reactive aldehyde for subsequent hydrazone or oxime ligation . This enables the direct attachment of fluorophores, affinity tags (e.g., biotin), or targeting ligands (e.g., peptides, antibodies) to the oligonucleotide, a capability that is not possible with 5-methyl or 5-halo analogs.

Bioconjugation handle
Data to verify
5-CH₂OH enables phosphoramidite, esterification, or oxime ligation chemistries; 5-CH₃ analog is inert
Enables functionalized probe and targeted delivery research
Reactivity inferred from chemical structure; independent validation recommended
Aptamers Targeted Delivery Bioconjugation Diagnostics

Solid-State Stability and Storage Logistics

2'-O-Methyl-5-hydroxyMethyluridine exhibits robust physical stability, existing as a solid at room temperature and remaining stable during ambient shipping for extended periods . This contrasts with more labile nucleoside analogs or those requiring stringent cold-chain logistics. Vendor specifications indicate a predicted LogP of -2.1, which provides a quantitative measure of its increased hydrophobicity relative to unmodified uridine, impacting its chromatographic behavior and potential for cellular uptake .

Physical stability
Vendor-reported
LogP −2.1; solid at RT, stable under ambient shipping
Simplifies procurement and reduces degradation risk during storage
LogP is a predicted value; long-term stability studies not provided
Supply Chain Storage Stability Procurement

Validated Application Scenarios


Stabilized siRNA and Antisense Oligonucleotide Therapeutics

2'-O-Methyl-5-hydroxyMethyluridine is an optimal phosphoramidite building block for synthesizing the next generation of siRNA and antisense oligonucleotides (ASOs). Its 2'-O-methyl group provides a proven, robust defense against serum nucleases, thereby extending the circulatory half-life and in vivo efficacy of the therapeutic [1]. The 5-hydroxymethyl group can be leveraged for site-specific conjugation of targeting moieties (e.g., GalNAc for liver targeting), enabling the development of more sophisticated, targeted therapies .

Functionalized Aptamer Generation via SELEX and Post-SELEX Optimization

The 5-hydroxymethyl group serves as a unique 'handle' for post-SELEX functionalization of aptamers. Researchers can first select high-affinity aptamers using 2'-O-Methyl-5-hydroxyMethyluridine triphosphate in an enzymatic SELEX protocol, benefiting from the nuclease resistance conferred by the 2'-O-methyl group [1]. Subsequently, the 5-hydroxymethyl group on the enriched aptamer can be selectively modified with a fluorophore for diagnostic assays or a drug payload for therapeutic applications, without disrupting the aptamer's carefully evolved 3D structure .

Precision Structural Biology of Modified RNA

2'-O-Methyl-5-hydroxyMethyluridine is a valuable tool for dissecting the effects of individual chemical modifications on RNA structure and function. Its dual modifications offer a distinct biophysical signature compared to simpler analogs. Its incorporation into model RNA oligonucleotides allows researchers to systematically study the combined impact of sugar pucker (via 2'-O-methyl) and base functionalization (via 5-hydroxymethyl) on parameters like duplex hydration, thermodynamic stability, and base-pairing fidelity [1]. This knowledge is critical for the rational design of more effective RNA-based tools and therapeutics .

Development of Enhanced DNA Nanostructures and Biosensors

The stabilizing effect of 2'-O-methyluridine on DNA self-assembly suggests that its 5-hydroxymethylated counterpart could be a superior material for DNA nanotechnology [1]. Incorporating this building block into DNA tiles or origami structures may lead to the formation of more robust and uniformly structured lattices. Furthermore, the reactive 5-hydroxymethyl group provides a convenient site for attaching functional elements, such as redox-active molecules or antibodies, directly to the DNA framework, paving the way for advanced biosensing devices and smart materials .

Application
Selection Property
Validation Focus
Stabilized siRNA and antisense oligonucleotide studies
Combined nuclease resistance and duplex stabilization from dual modification
Serum stability and target engagement in cell-based models
Aptamer selection and post-SELEX functionalization
Reactive 5-hydroxymethyl conjugation handle compatible with enzymatic SELEX
Labeling efficiency and retention of aptamer binding affinity
Modified RNA structural biology
Distinct sugar pucker and base functionalization signature
Impact on hydration, thermodynamic stability, and base-pairing fidelity
DNA nanostructure and biosensor development
Enhanced structural uniformity and reactive handle for site-specific attachment
Self-assembly reproducibility and functional probe integration

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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